1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one
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Overview
Description
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one, also known by its systematic name (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol , has the empirical formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . This compound features an imidazo[1,2-a]pyridine core with a methyl group at the 5-position and a hydroxymethyl group at the 6-position.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor, such as 5-methyl-1H-imidazole, and then introduce the pyridine ring. Various synthetic routes have been explored, including cyclization reactions and functional group transformations . Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research laboratories often employ custom synthetic routes to access novel derivatives. Scale-up for industrial purposes would involve optimization of reaction conditions, purification, and safety considerations.
Chemical Reactions Analysis
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions at the 6-position could modify the aryl moiety. Common reagents and conditions would depend on the specific transformation.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially as kinase inhibitors .
Organic Synthesis: It serves as a building block for constructing more complex molecules.
Anticancer Activity: Some derivatives exhibit cytotoxicity against cancer cell lines .
Pharmacophore Exploration: The biaryl-like pharmacophore in related compounds has been associated with anticancer properties .
Fine Chemicals: It may find applications in specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one exerts its effects remains an active area of research. It likely involves interactions with cellular targets, possibly related to kinase inhibition or other signaling pathways.
Comparison with Similar Compounds
While I don’t have a comprehensive list of similar compounds, it’s worth noting that the imidazo[1,2-a]pyridine scaffold appears in various bioactive molecules
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(5-methylimidazo[1,2-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-9(8(2)13)3-4-10-11-5-6-12(7)10/h3-6H,1-2H3 |
InChI Key |
LBVIDBCGXZKPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)C(=O)C |
Origin of Product |
United States |
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